Phenyl-d5-boronic acid

Catalog No.
S1902091
CAS No.
215527-70-1
M.F
C6H7BO2
M. Wt
126.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl-d5-boronic acid

CAS Number

215527-70-1

Product Name

Phenyl-d5-boronic acid

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)boronic acid

Molecular Formula

C6H7BO2

Molecular Weight

126.96 g/mol

InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D

InChI Key

HXITXNWTGFUOAU-RALIUCGRSA-N

SMILES

B(C1=CC=CC=C1)(O)O

Canonical SMILES

B(C1=CC=CC=C1)(O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H]

The exact mass of the compound Phenyl-d5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl-d5-boronic acid (CAS 215527-70-1) is a highly enriched (>98 atom % D) stable isotope-labeled building block utilized in Suzuki-Miyaura cross-coupling reactions. As an air-stable organoboron reagent, it serves as a nucleophilic source for installing a fully deuterated phenyl ring into complex molecular architectures. Its primary industrial value lies in its ability to transfer the d5-phenyl moiety with high isotopic fidelity, bypassing the need for late-stage hydrogen-deuterium exchange protocols. This compound is a procurement target for the synthesis of mass spectrometry internal standards, metabolically stabilized pharmaceutical candidates, and organic light-emitting diode (OLED) materials where the lower zero-point energy of C-D bonds provides measurable performance enhancements .

Substituting Phenyl-d5-boronic acid with its non-deuterated counterpart (phenylboronic acid) eliminates the kinetic isotope effects required for pharmaceutical metabolic stabilization and the vibrational dampening necessary for extending OLED device lifetimes. Furthermore, attempting to use Bromobenzene-d5 as an alternative deuterated building block shifts the synthetic burden; Bromobenzene-d5 is a volatile liquid that typically requires pyrophoric reagents (e.g., n-butyllithium) and stringent cryogenic conditions (-78 °C) to function as a nucleophile. Procurement of Phenyl-d5-boronic acid directly circumvents these hazardous process steps, allowing for immediate integration into standard palladium-catalyzed workflows while preserving >98 atom % D isotopic purity .

OLED Host Material Durability: Deuterated vs. Non-Deuterated Phenyl Rings

Incorporating phenyl-d5 groups into OLED host materials via Phenyl-d5-boronic acid improves device longevity. The lower zero-point energy of the C-D bond compared to the C-H bond reduces high-frequency vibrational quenching and resists homolytic bond cleavage under prolonged electrical stress. Studies on deuterated OLED materials demonstrate device operational lifetime extensions (T95 or T50) of up to 2 to 5 times compared to their non-deuterated phenylboronic acid-derived counterparts.

Evidence DimensionDevice Operational Lifetime (T95/T50)
Target Compound Data2x to 5x lifetime extension in deuterated host materials
Comparator Or BaselineNon-deuterated phenylboronic acid derivatives (1x baseline)
Quantified DifferenceUp to 500% improvement in operational stability
ConditionsElectrical stress testing of fabricated OLED devices

Procuring the d5-boronic acid allows display manufacturers to synthesize stable OLED emitters that meet commercial longevity requirements.

Metabolic Stability Enhancement via Primary Kinetic Isotope Effect

In drug discovery, replacing a phenyl group with a d5-phenyl group can block undesired CYP450-mediated aromatic oxidation. Because the C-D bond is stronger than the C-H bond, the primary kinetic isotope effect (KIE) slows the rate of metabolism. Phenyl-d5-boronic acid enables the direct late-stage installation of this metabolically stable ring via Suzuki coupling, yielding kH/kD ratios often exceeding 2.0 to 6.0 in in vitro microsome assays compared to non-deuterated analogs [1].

Evidence DimensionKinetic Isotope Effect (kH/kD) for Aromatic Oxidation
Target Compound DatakH/kD > 2.0 - 6.0 for d5-phenyl containing drugs
Comparator Or BaselineNon-deuterated phenyl analogs (kH/kD = 1.0)
Quantified DifferenceSignificant reduction in metabolic clearance rate
ConditionsIn vitro human liver microsome (HLM) stability assays

Using this specific deuterated building block allows medicinal chemists to synthesize drug candidates with improved pharmacokinetic profiles and reduced toxic metabolite formation.

Processability and Handling: Boronic Acid vs. Bromobenzene-d5

For introducing a nucleophilic d5-phenyl group, Phenyl-d5-boronic acid offers superior processability over Bromobenzene-d5. Bromobenzene-d5 requires cryogenic conditions (-78 °C) and highly reactive organolithium reagents to undergo lithiation and subsequent borylation. In contrast, Phenyl-d5-boronic acid is an air-stable solid that directly participates in Suzuki-Miyaura couplings at elevated temperatures (e.g., 80-100 °C) in aqueous/organic solvent mixtures, achieving coupling yields of 80-98% .

Evidence DimensionHandling Conditions and Nucleophilic Coupling Suitability
Target Compound DataAir-stable solid, reacts directly via Pd-catalysis at 80-100 °C
Comparator Or BaselineBromobenzene-d5 (requires -78 °C, n-BuLi, and anhydrous conditions to form nucleophile)
Quantified DifferenceElimination of cryogenic steps and pyrophoric reagents
ConditionsIndustrial scale-up and benchtop cross-coupling workflows

Procurement of the boronic acid form simplifies synthetic workflows, reduces safety risks, and lowers cooling costs during scale-up.

Isotopic Purity Retention in Suzuki-Miyaura Coupling

A critical procurement metric for isotopically labeled precursors is the retention of isotopic purity during synthesis. Phenyl-d5-boronic acid (typically >98 atom % D) undergoes Pd-catalyzed cross-coupling without significant hydrogen-deuterium exchange (scrambling) at the aromatic positions. This ensures that the final labeled material retains >98% isotopic purity, whereas post-synthetic H/D exchange methods often yield incomplete labeling or mixed isotopologues.

Evidence DimensionFinal Product Isotopic Purity
Target Compound Data>98 atom % D retention post-coupling
Comparator Or BaselinePost-synthetic H/D exchange methods (often <95% D and mixed isotopologues)
Quantified DifferenceNear quantitative retention of deuterium labeling
ConditionsStandard Pd-catalyzed aqueous/organic cross-coupling

Guarantees the production of high-fidelity analytical standards without requiring complex downstream isotopic enrichment.

Synthesis of Ultra-Stable OLED Emitters and Host Materials

Directly following from its ability to extend device operational lifetimes by 2x to 5x, Phenyl-d5-boronic acid is procured for the commercial manufacturing of deuterated OLED host materials and phosphorescent emitters. It provides the necessary C-D bonds to resist high-frequency vibrational degradation under electrical stress .

Development of Deuterated Active Pharmaceutical Ingredients (d-APIs)

Leveraging the primary kinetic isotope effect (kH/kD > 2.0), medicinal chemists utilize this compound to install metabolically resistant d5-phenyl groups into drug candidates. This directly mitigates CYP450-mediated aromatic oxidation, improving the pharmacokinetic half-life of the resulting API .

Manufacturing of Mass Spectrometry Internal Standards

Because Phenyl-d5-boronic acid maintains >98 atom % D purity through standard Suzuki coupling conditions, it is the preferred building block for synthesizing stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS bioanalysis, ensuring accurate quantification without isotopic scrambling .

Scale-Up of Cross-Coupling Reactions in Process Chemistry

Due to its air-stable solid form and lack of cryogenic requirements compared to Bromobenzene-d5, this compound is selected for industrial scale-up of deuterated intermediates, streamlining process safety and reducing manufacturing overhead.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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